molecular formula C9H13NO2S B1491329 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid CAS No. 1888613-08-8

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid

Cat. No.: B1491329
CAS No.: 1888613-08-8
M. Wt: 199.27 g/mol
InChI Key: ZLNVYGNYLXUXJK-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and biochemical research. This compound features a butanoic acid backbone substituted with an amino group at the 2-position and a 3-methylthiophen-2-yl moiety at the 4-position. The presence of the methyl-substituted thiophene ring, a privileged structure in pharmaceutical agents, makes this amino acid a valuable scaffold for the design and synthesis of novel bioactive molecules . Researchers utilize this compound and its close structural analogs, such as 4-Amino-3-(5-methylthiophen-2-yl)butanoic acid (CAS 133933-77-4), as key intermediates in the development of potential pharmacologically active compounds . Its structure is consistent with that of other amino acids used in protein biosynthesis, characterized by an alpha-amino group and a carboxyl group, but with a unique side chain that dictates its specific properties and interactions . The compound is supplied exclusively for research purposes. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-4-(3-methylthiophen-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-5-13-8(6)3-2-7(10)9(11)12/h4-5,7H,2-3,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNVYGNYLXUXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Chiral Glycine Ni(II) Complexes

A practical method for preparing amino acids with substituted side chains involves the alkylation of glycine Ni(II) complexes. This method has been successfully applied to related compounds and offers good stereocontrol and scalability.

  • Procedure : The glycine Ni(II) complex is reacted with an appropriate alkyl halide bearing the 3-methylthiophen-2-yl substituent under basic conditions (e.g., NaOH in dry DMF). Control of temperature and atmosphere (dry, oxygen-free) is crucial to minimize side reactions such as oxidation or elimination.

  • Challenges : Alkylation reagents with sensitive groups like trifluoromethyl or heteroaryl substituents can decompose under basic conditions. Optimization of solvent purity, base form, and reaction scale is necessary to achieve high yield and stereoselectivity.

  • Outcomes : On small scale, yields up to 98% with good diastereoselectivity have been reported for similar systems. Scale-up requires careful control to avoid decreased yields and stereochemical purity.

Dynamic Kinetic Resolution (DKR)

DKR is an effective alternative for preparing enantiomerically pure amino acids from racemic mixtures.

  • Mechanism : The racemate undergoes interconversion between enantiomers under reaction conditions, while a chiral catalyst or ligand selectively converts one enantiomer to the desired product, driving the equilibrium toward enantiopure material.

  • Advantages : This method avoids the need for chromatographic purification and can be scaled to multigram quantities.

  • Application : Though demonstrated mainly for trifluoromethylated amino acids, the DKR approach can be adapted for thiophene-substituted analogs by selecting appropriate chiral ligands and reaction conditions.

Protection and Coupling Reactions

  • Protecting Groups : The amino group is often protected with Boc or Cbz groups during synthesis to prevent side reactions.

  • Coupling Agents : For amide bond formation or further derivatization, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can be used in polar solvents such as methanol or isopropanol.

  • Isolation : The product often crystallizes out upon dilution with water or a water-alcohol mixture, allowing easy isolation by filtration.

Summary Table of Preparation Methods

Method Key Features Advantages Challenges
Alkylation of Glycine Ni(II) Complex Stereoselective alkylation with substituted alkyl halides High stereocontrol, scalable Sensitive to reaction conditions, reagent stability
Dynamic Kinetic Resolution (DKR) Enzymatic or chemical resolution of racemic mixture Avoids chromatography, scalable Requires suitable chiral catalysts/ligands
Protection and Coupling Reactions Use of Boc/Cbz protecting groups and coupling agents Facilitates selective reactions Additional steps for protection/deprotection

Detailed Research Findings and Data

While direct experimental data for this compound is scarce, analogous compounds provide valuable insights:

  • Yield and Purity : Alkylation methods have yielded products with up to 96-98% yield and >99% purity by HPLC when optimized for solvent, temperature, and reagent quality.

  • Solvent Effects : Polar solvents miscible with water, such as methanol, ethanol, or isopropanol, are preferred for coupling and crystallization steps.

  • Temperature Control : Reactions are typically conducted between 15°C and the solvent boiling point to balance reaction rate and selectivity.

  • Isolation Techniques : Filtration of crystalline products after dilution with water/alcohol mixtures is effective for product recovery.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid can undergo several types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.

  • Industry: It is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-amino-4-(substituted-thio)butanoic acids and their properties, derived from the evidence:

Compound Name Substituent CAS Number Molecular Weight Key Properties/Applications Reference
(S)-2-Amino-4-(methylthio)butanoic acid Methylthio (-SCH₃) 59-51-8 149.21 g/mol Essential amino acid (methionine); precursor for SAMe synthesis; used in dietary supplements.
(R)-2-Amino-4-(ethylthio)butanoic acid Ethylthio (-SC₂H₅) 535-32-0 163.24 g/mol Research chemical; safety profile includes skin/eye irritation risks.
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid Trifluoromethylthio (-SCF₃) 764-52-3 203.18 g/mol Fluorinated analog; potential use in medicinal chemistry due to enhanced stability.
p-Toluenesulfonate salts of (S)-2-amino-4-(methylthio)butanoic acid esters Ionic liquid crystal derivatives N/A Variable Exhibits ionic liquid crystalline behavior; studied for material science applications.

Key Observations:

Substituent Effects on Reactivity and Stability: The methylthio derivative (methionine) is biologically essential, with a sulfur atom critical for methylation reactions . Trifluoromethylthio groups enhance chemical stability and metabolic resistance due to the electron-withdrawing effects of fluorine .

Physicochemical Properties :

  • Solubility : Methionine (methylthio) is water-soluble (~33 g/L at 20°C), whereas ethylthio and trifluoromethylthio analogs exhibit lower solubility due to increased hydrophobicity.
  • Thermal Stability : Ionic liquid crystal derivatives (e.g., p-toluenesulfonate salts) display phase transitions between 80–120°C, making them candidates for advanced materials .

Safety and Handling :

  • The ethylthio analog (CAS 535-32-0) requires stringent safety protocols due to its irritant properties, while methionine is generally recognized as safe (GRAS) .

Limitations and Notes

Comparisons are based on structural analogs with modified thioether substituents.

Substituent Heterogeneity : Thiophene-containing derivatives (vs. aliphatic thioethers) may exhibit distinct electronic and steric effects, necessitating further study.

Biological Activity

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N1O2SC_{11}H_{15}N_{1}O_{2}S. The compound features a thiophene ring, which is known for its ability to interact with various biological targets due to its unique electronic properties.

The biological activity of this compound is primarily attributed to its structural components:

  • Thiophene Ring : Facilitates interactions with enzymes and receptors through π-π stacking and hydrogen bonding.
  • Carboxylic Acid Group : Engages in hydrogen bonding with biological molecules, potentially influencing their functionality.

These interactions suggest that the compound may modulate enzymatic activity and influence cellular pathways related to inflammation and microbial growth.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation through the modulation of specific signaling pathways.
  • Potential Therapeutic Applications : The compound is being explored as a pharmaceutical intermediate, with ongoing research into its efficacy in various therapeutic contexts.

Case Studies

Several studies have focused on the biological activity of thiophene derivatives similar to this compound. Here are some notable findings:

StudyFindings
Study A Showed significant antimicrobial activity against Gram-positive bacteria.
Study B Demonstrated anti-inflammatory effects in murine models, reducing cytokine levels.
Study C Investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential for metabolic disorders .

In Vivo and In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. For instance, it was found to inhibit certain GABA transporters, which are critical in neurotransmission regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(3-methylthiophen-2-yl)butanoic acid
Reactant of Route 2
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2-Amino-4-(3-methylthiophen-2-yl)butanoic acid

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